(4-Methylcyclohexyl) 3-oxobutanoate
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Overview
Description
(4-Methylcyclohexyl) 3-oxobutanoate is an organic compound with the molecular formula C11H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylcyclohexyl) 3-oxobutanoate can be synthesized through the trans-esterification of β-keto methyl/ethyl esters with primary, secondary, allylic, benzylic, and chiral alcohols. This reaction is typically carried out under solvent-free conditions using silica-supported boric acid as a heterogeneous catalyst . The process is highly efficient, yielding 87-95% of the desired product with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of commercially available methyl or ethyl esters as starting materials. The trans-esterification process is scaled up to produce large quantities of the compound, ensuring high yields and minimizing the production of chemical waste.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl) 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(4-Methylcyclohexyl) 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of various drugs and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl) 3-oxobutanoate involves the formation of enolate ions, which can undergo various nucleophilic addition and substitution reactions . The enolate ions are formed by the deprotonation of the α-hydrogen atoms, facilitated by strong bases such as lithium diisopropylamide (LDA). These enolate ions can then react with electrophiles to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(4-Methylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity and selectivity compared to its simpler counterparts.
Properties
CAS No. |
6624-88-0 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3 |
InChI Key |
VQISRCWWHKSFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CC(=O)C |
Origin of Product |
United States |
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